2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
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Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.69 g/mol . This compound is a derivative of benzofuran, characterized by the presence of a sulfonyl chloride group at the 7th position and a methyl group at the 2nd position of the dihydrobenzofuran ring . It is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2,3-dihydro-1-benzofuran. One common method includes the reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline) in the presence of a base such as pyridine.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes . The compound’s reactivity makes it a valuable tool in biochemical studies to probe the function of specific proteins and enzymes .
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-Methylbenzofuran: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Similar but without the methyl group at the 2nd position.
Uniqueness: 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group, which confer distinct reactivity and make it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZZQZYEYIKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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